molecular formula C22H19N3O4 B243753 2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B243753
M. Wt: 389.4 g/mol
InChI Key: ZEQDHNKYBFQPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as DMOP, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. DMOP belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to act as a potent inhibitor of tubulin polymerization, which is essential for cell division and proliferation. It binds to the colchicine binding site on tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects in various scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, including:
1. Investigating its potential use in combination with other anticancer drugs to enhance its antitumor activity and reduce toxicity.
2. Studying its mechanism of action in more detail to identify potential targets for drug development.
3. Developing new formulations of 2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide to improve its solubility and bioavailability.
4. Studying its potential use in other neurological disorders such as Huntington's disease and multiple sclerosis.
5. Investigating its potential use in other diseases such as diabetes and cardiovascular disease.
In conclusion, 2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. It has been studied for its antitumor activity, as well as its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. 2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, including investigating its potential use in combination with other anticancer drugs and developing new formulations to improve its solubility and bioavailability.

Synthesis Methods

2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-3-(2-nitrophenyl)-1,3-oxazolo[4,5-b]pyridine with 2,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reduced using a reducing agent to obtain 2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.

Scientific Research Applications

2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor activity in vitro and in vivo by inducing apoptosis in cancer cells. 2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O4/c1-13-15(22-25-20-18(29-22)8-5-11-23-20)6-4-7-17(13)24-21(26)16-10-9-14(27-2)12-19(16)28-3/h4-12H,1-3H3,(H,24,26)

InChI Key

ZEQDHNKYBFQPCN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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